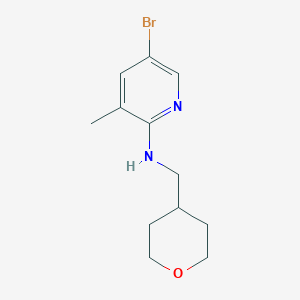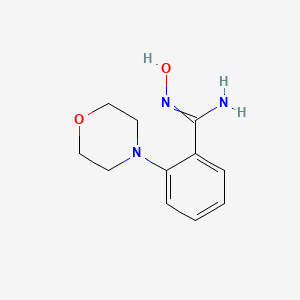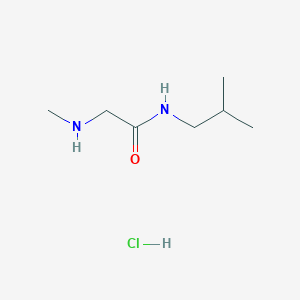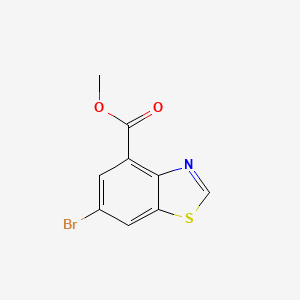amine CAS No. 1184149-72-1](/img/structure/B1443390.png)
[(3-Fluoro-4-methylphenyl)methyl](2-methylpropyl)amine
Descripción general
Descripción
“(3-Fluoro-4-methylphenyl)methylamine” is an organic compound. It has a molecular weight of 195.28 . The compound is also known as (3-fluoro-4-methylphenyl)methanamine .
Molecular Structure Analysis
The molecular formula of “(3-Fluoro-4-methylphenyl)methylamine” is C12H18FN . This indicates that the compound contains 12 carbon atoms, 18 hydrogen atoms, 1 fluorine atom, and 1 nitrogen atom.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, solubility, and others are not specified in the available sources.Aplicaciones Científicas De Investigación
Chiral Resolution Reagent
(3-Fluoro-4-methylphenyl)methylamine, closely related to (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, has been explored as a chiral resolution reagent. This compound reacts with a variety of α-chiral primary and secondary amines through regioselective ring-opening. Its utility lies in the straightforward identification and quantification of diastereomeric products using techniques like NMR and HPLC, making it versatile for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).
Synthesis of Antitumour Compounds
Compounds structurally similar to (3-Fluoro-4-methylphenyl)methylamine, such as 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, have been synthesized for antitumor applications. These compounds are made by condensing related fluorinated compounds with other organic molecules, showing potential in inhibiting the proliferation of cancer cell lines (Hao et al., 2017).
Characterization of Polyphenols
Research has been conducted on how the substitution of a methyl group in compounds related to (3-Fluoro-4-methylphenyl)methylamine affects the physical properties of polyphenols. These studies focus on their thermal stability, optical, electrochemical properties, and conductivity, contributing to our understanding of materials science (Kaya et al., 2012).
Fluorescent Probes for Metal Ions
A derivative of (3-Fluoro-4-methylphenyl)methylamine has been used to create a fluorescent probe based on the BODIPY platform. This probe, designed to detect various metal ions, shows large bathochromic shifts in absorption and fluorescence spectra upon complex formation with ions like Cu2+, Zn2+, Cd2+, and Hg2+ (Qin et al., 2016).
Safety And Hazards
The compound is classified as dangerous, with hazard statements indicating that it can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Propiedades
IUPAC Name |
N-[(3-fluoro-4-methylphenyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN/c1-9(2)7-14-8-11-5-4-10(3)12(13)6-11/h4-6,9,14H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATPBYWFLVSRBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCC(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Fluoro-4-methylphenyl)methyl](2-methylpropyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



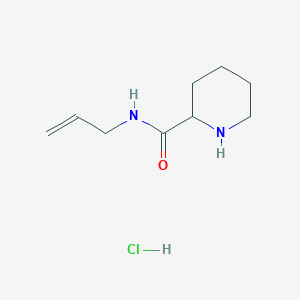
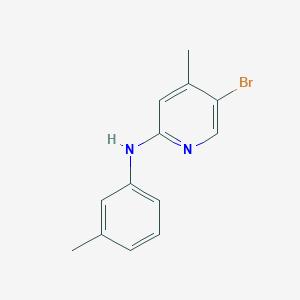

![3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1443312.png)
![6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1443313.png)
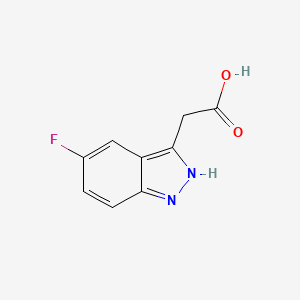
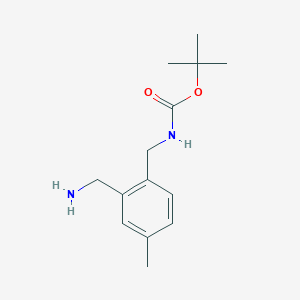
![7-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443317.png)

